molecular formula C19H21N2OP B5441700 1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole

1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5441700
M. Wt: 324.4 g/mol
InChI Key: LBZFVJUWBVZBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole” is an organic molecule with the molecular formula C19H21N2OP . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms.


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .


Chemical Reactions Analysis

The azide ion is a great nucleophile and can be used in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 324.357 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Safety and Hazards

The safety data sheet for a similar compound, diphenylphosphoryl azide, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to use it only in a well-ventilated area .

Properties

IUPAC Name

1-(2-diphenylphosphorylethyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2OP/c1-16-15-17(2)21(20-16)13-14-23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZFVJUWBVZBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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